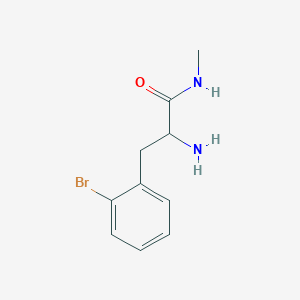
2-Amino-3-(2-bromophenyl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-bromophenyl)-N-methylpropanamide is an organic compound that belongs to the class of amides It features a brominated phenyl group attached to a propanamide backbone, which includes an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-bromophenyl)-N-methylpropanamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amide formation. For example, starting with 2-bromobenzaldehyde, the compound can be synthesized through a series of reactions including reductive amination and subsequent acylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-bromophenyl)-N-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The brominated phenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-3-(2-bromophenyl)-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-bromophenyl)-N-methylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The brominated phenyl group can engage in π-π interactions, while the amino and amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(3-bromophenyl)propanoic acid
- 2-Amino-3-(4-bromophenyl)propanoic acid
- 2-Amino-3-(2-chlorophenyl)-N-methylpropanamide
Uniqueness
2-Amino-3-(2-bromophenyl)-N-methylpropanamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H13BrN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
2-amino-3-(2-bromophenyl)-N-methylpropanamide |
InChI |
InChI=1S/C10H13BrN2O/c1-13-10(14)9(12)6-7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3,(H,13,14) |
InChI Key |
ZWTRQHSYRJPKBI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CC1=CC=CC=C1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


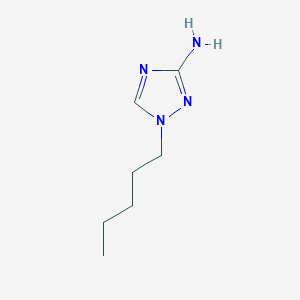
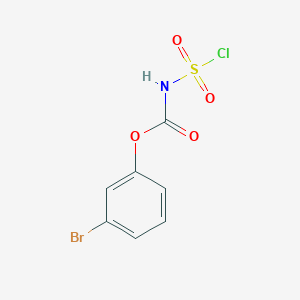
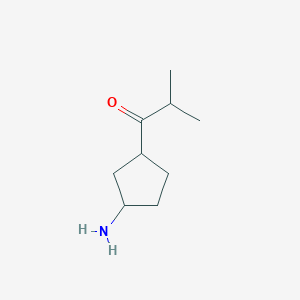
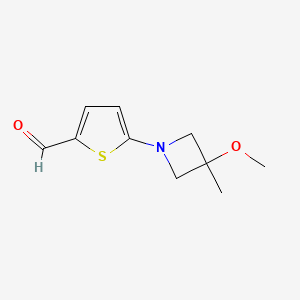
![1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13167325.png)
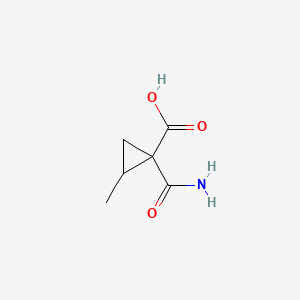
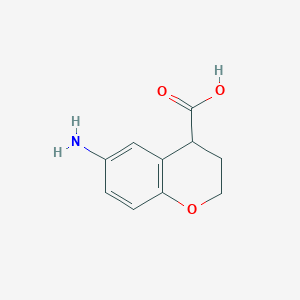
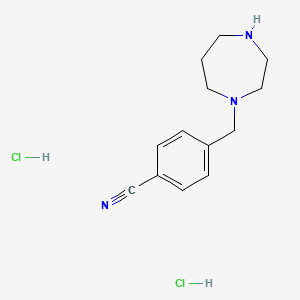
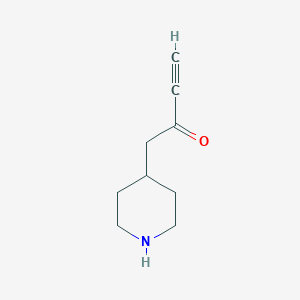
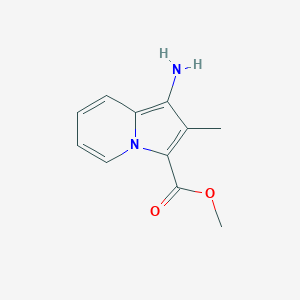

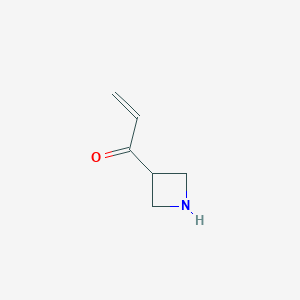
![tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13167362.png)
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13167381.png)
